molecular formula C8H11NO4S2 B189065 3,5-Bis(methylsulfonyl)aniline CAS No. 51859-12-2

3,5-Bis(methylsulfonyl)aniline

Cat. No. B189065
CAS RN: 51859-12-2
M. Wt: 249.3 g/mol
InChI Key: DLJOVNXLPVHDMZ-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfonyl)aniline is a chemical compound with the molecular formula C8H11NO4S2 . It is a white powder and is used as a reagent in the preparation of functionalized compounds such as bipyridines and terpyridines via Stille-type cross-coupling .


Synthesis Analysis

The synthesis of 3,5-Bis(methylsulfonyl)aniline involves a multi-step reaction with two steps . The first step involves the use of sulfuric acid (H2SO4), sulfur trioxide (SO3), and nitric acid (HNO3). The second step involves the use of Raney nickel and ethanol .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(methylsulfonyl)aniline contains a total of 26 bonds. These include 15 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 2 sulfones .


Chemical Reactions Analysis

3,5-Bis(methylsulfonyl)aniline is used in the preparation of functionalized compounds such as bipyridines and terpyridines via Stille-type cross-coupling . It is also used in the preparation of fluorescent chemosensors .


Physical And Chemical Properties Analysis

3,5-Bis(methylsulfonyl)aniline is a white powder . It has a molecular weight of 249.31 . It has a density of 1.478±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • Fluorescent Scaffolds and Probes : Compounds similar to 3,5-Bis(methylsulfonyl)aniline, like 2,6-bis[aryl(alkyl)sulfonyl]anilines, have been used to create high fluorescence emissions in solid states. These compounds form well-defined intramolecular hydrogen bonds, enhancing fluorescence and photostability. They also serve as sensitive fluorescence probes for DNA detection due to their aggregation-induced emission properties (Beppu et al., 2014).

  • Sterodynamics Study : In another study, compounds like 1-(methylsulfonyl)-3,5-bis(trifluoromethylsulfonyl)-1,3,5-triazinane have been analyzed for their conformers and dynamic processes through dynamic NMR. This analysis helps understand molecular behavior under various conditions (Shainyan et al., 2006).

  • Synthesis of Sulfonated Oxindoles : Anilines, including compounds structurally similar to 3,5-Bis(methylsulfonyl)aniline, are used as aryl sources in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones. This synthesis involves the insertion of sulfur dioxide and results in sulfonated oxindoles, which have various applications (Liu, Zheng, & Wu, 2017).

  • Palladium-Catalyzed Cross-Coupling : 3,5-bis(trifluoromethyl)aniline, a related compound, acts as an efficient transient directing group in palladium-catalyzed cross-coupling reactions. This process is used for synthesizing various organic compounds, demonstrating the versatility of such aniline derivatives (Wang et al., 2019).

  • Disulfide Formation Studies : The reaction between sulfene–amine zwitterion and thionyl chloride to form bis(methylsulfonyl dichloromethyl) disulfide indicates the reactivity of such compounds in disulfide bond formation (Grossert et al., 1980).

  • Synthesis of Ionic Liquids : The synthesis and study of ionic liquids, including those with anions based on fluorosulfonyl derivatives, show the applicability of similar compounds in creating new materials with unique properties (Gouveia et al., 2017).

  • Polymer Synthesis and Characterization : Poly(azomethine sulfones) containing ortho/para aromatic moieties were synthesized using compounds structurally related to 3,5-Bis(methylsulfonyl)aniline. These polymers show diverse thermal and solubility properties, highlighting the material science applications of such compounds (Cozan et al., 1997).

Safety And Hazards

3,5-Bis(methylsulfonyl)aniline is considered hazardous. It is combustible and may cause an allergic skin reaction. It causes serious eye damage and may cause drowsiness or dizziness. It is suspected of causing genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3,5-bis(methylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c1-14(10,11)7-3-6(9)4-8(5-7)15(2,12)13/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJOVNXLPVHDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352878
Record name 3,5-bis(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(methylsulfonyl)aniline

CAS RN

51859-12-2
Record name 3,5-bis(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(methylsulfonyl)aniline
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Synthesis routes and methods

Procedure details

To a slurry of 1,3-bis(methylsulfonyl)-5-nitrobenzene (0.7 g) in methanol (10 mL) was added palladium on charcoal (0.1 g) and the mixture was hydrogenated at atmospheric pressure and 25° C. for 1 hour. The reaction mixture was filtered and evaporated. The residue was suspended in ethyl acetate (25 mL) and HCl in ethyl acetate (5 mL, appr. 2M) was added. Filtration afforded the desired aniline as its hydrochloride salt, which was converted into an isocyanate using diphosgene as described previously.
Name
1,3-bis(methylsulfonyl)-5-nitrobenzene
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OA Volkov, AJ Brockway, SA Wring… - Journal of medicinal …, 2018 - ACS Publications
New therapeutic options are needed for treatment of human African trypanosomiasis (HAT) caused by protozoan parasite Trypanosoma brucei. S-Adenosylmethionine decarboxylase (…
Number of citations: 11 pubs.acs.org

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